Benzyl[(5-fluoro-2-thienyl)methyl]amine

19F NMR Fragment-based screening Metabolic tracing

Benzyl[(5-fluoro-2-thienyl)methyl]amine (IUPAC: N-benzyl-1-(5-fluorothiophen-2-yl)methanamine; free base formula C₁₂H₁₂FNS, MW 221.29 g/mol) is a secondary amine belonging to the thienylbenzylamine class. It is most commonly supplied as the hydrochloride salt (CAS 1856033-68-5, C₁₂H₁₃ClFNS, MW 257.75 g/mol) at a certified purity of 98%.

Molecular Formula C12H13ClFNS
Molecular Weight 257.76 g/mol
Cat. No. B12217909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl[(5-fluoro-2-thienyl)methyl]amine
Molecular FormulaC12H13ClFNS
Molecular Weight257.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=CC=C(S2)F.Cl
InChIInChI=1S/C12H12FNS.ClH/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2;1H
InChIKeyFLLDIMOVPMXPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl[(5-fluoro-2-thienyl)methyl]amine — Chemical Identity and Baseline Procurement Profile


Benzyl[(5-fluoro-2-thienyl)methyl]amine (IUPAC: N-benzyl-1-(5-fluorothiophen-2-yl)methanamine; free base formula C₁₂H₁₂FNS, MW 221.29 g/mol) is a secondary amine belonging to the thienylbenzylamine class . It is most commonly supplied as the hydrochloride salt (CAS 1856033-68-5, C₁₂H₁₃ClFNS, MW 257.75 g/mol) at a certified purity of 98% . The compound features a benzyl group linked via a secondary amine bridge to a thiophene ring bearing a fluorine substituent at the 5-position — a structural motif that distinguishes it from the broader pool of benzyl(thienylmethyl)amine analogs and anchors its relevance in medicinal chemistry scaffold exploration and metalloprotease inhibitor programs [1].

Why Benzyl[(5-fluoro-2-thienyl)methyl]amine Cannot Be Swapped with Non-Fluorinated Thienylbenzylamine Analogs


The 5-fluoro substituent on the thiophene ring is not a passive structural decoration. Fluorine, with its strong electron-withdrawing inductive effect (Hammett σₘ = 0.34) and modest resonance donation, fundamentally alters the electronic landscape of the thiophene core relative to hydrogen-substituted (σ = 0.00), methyl-substituted (σₚ = −0.17), or even chloro-substituted (σₚ = 0.23) analogs [1]. This translates into measurable differences in HOMO-LUMO gap (computed via DFT/B3LYP/6-311++G**), lipophilicity (estimated ΔclogP ≈ +0.3–0.5 vs. the non-fluorinated parent), and — critically — susceptibility to cytochrome P450-mediated oxidative metabolism at the thiophene ring. In the MMP-12 inhibitor series reported by Badland et al., only α-fluorothiophene derivatives were deemed sufficiently promising to advance as replacements for the thiophene toxicophore, while non-fluorinated and other heterocyclic bioisosteres failed to meet the combined criteria of potency, metabolic stability, and safety [2].

Benzyl[(5-fluoro-2-thienyl)methyl]amine — Quantitative Comparator Evidence for Scientific Selection


19F NMR Spectroscopic Handle: A Built-In Probe Absent in All Non-Fluorinated Analogs

Benzyl[(5-fluoro-2-thienyl)methyl]amine carries a single fluorine atom that provides a quantitative ¹⁹F NMR spectroscopic handle with a predicted chemical shift in the range of −120 to −135 ppm (typical for 2-fluorothiophenes) and a relative sensitivity of 0.83 versus ¹H [1]. The non-fluorinated analog N-benzyl-1-(thiophen-2-yl)methanamine (CAS 73325-61-8) yields no ¹⁹F signal whatsoever, making the fluorinated compound uniquely suited for ¹⁹F NMR-based ligand-binding assays, fragment screening campaigns, and metabolic fate studies where a label-free detection method is required .

19F NMR Fragment-based screening Metabolic tracing

Electronic Modulation of the Thiophene Core: DFT-Computed HOMO-LUMO Gap Alteration by 5-Fluoro Substitution

Density functional theory (DFT) studies at the B3LYP/6-311++G** level on the complete series of mono-, di-, tri-, and tetrafluorothiophenes demonstrate that fluorine substitution systematically lowers both HOMO and LUMO energies relative to unsubstituted thiophene, resulting in a widened HOMO-LUMO gap indicative of increased oxidative stability [1]. For 2-fluorothiophene — the core substructure of the target compound — the calculated HOMO-LUMO gap is larger than that of thiophene (HOMO-LUMO gap thiophene ≈ 5.2 eV; 2-fluorothiophene ≈ 5.5 eV, per comparable B3LYP studies), a trend that holds across the monofluorothiophene series and predicts reduced susceptibility to one-electron oxidation at the thiophene ring compared to the non-fluorinated parent [2].

DFT calculation Electronic properties Reactivity prediction

5-Halogen Substitution Drives Anti-Inflammatory Activity: Class-Level Evidence from Thienylbenzylamine Patent Pharmacology

In US Patent 5,030,647, a series of thienylbenzylamine compounds were evaluated in the reverse passive Arthus (RPA) reaction — an immune complex-driven model of inflammation relevant to rheumatoid arthritis immunopathology [1]. Compound 1 (5-chloro-2-[(2-dimethylaminomethylphenyl)hydroxymethyl]thiophene) produced 87.5% inhibition of paw swelling at 2 hours post-challenge at 100 mg/kg p.o., while the unsubstituted thiophene analog (Compound 3) achieved only 43.3% inhibition under identical conditions — a 2-fold difference attributable to the presence of the 5-halogen substituent. While the substitution pattern on the benzyl ring in these patent examples differs from the target compound, the data establish a clear class-level principle: 5-position halogenation on the thiophene ring of thienylbenzylamines substantially enhances in vivo anti-inflammatory activity [2].

Anti-inflammatory Reverse passive Arthus Structure-activity relationship

α-Fluorothiophene as Privileged MMP-12 Inhibitor Scaffold: Patent-Documented Advantage Over Non-Fluorinated Bioisosteres

In the MMP-12 (macrophage metalloelastase) inhibitor development program documented in US Patent Application 2005/0014817 and the accompanying primary publication by Badland et al. (2011), α-fluorothiophene derivatives were explicitly identified as 'the most interesting compounds' among a panel of thiophene bioisostere replacements evaluated to eliminate the thiophene toxicophore [1]. The non-fluorinated parent thiophene series was deemed unsuitable due to CYP-mediated metabolic activation, while other 5-membered heterocyclic replacements (furan, pyrrole, thiazole) failed to maintain MMP-12 inhibitory potency. The 5-fluorothiophene substructure — identical to that in the target compound — emerged as the only modification that simultaneously preserved target engagement, improved metabolic stability, and mitigated toxicophore risk, leading to the advancement of compounds 145a–e as potential COPD therapeutics [2]. The target compound Benzyl[(5-fluoro-2-thienyl)methyl]amine contains this exact privileged 5-fluorothiophene fragment and thus serves as a validated entry point for MMP-12-focused medicinal chemistry.

MMP-12 inhibitor Metalloprotease Chronic obstructive pulmonary disease

Benzyl[(5-fluoro-2-thienyl)methyl]amine — High-Confidence Application Scenarios Derived from Quantitative Evidence


19F NMR Fragment-Based Screening Libraries Targeting Metalloproteases (MMP-12/MMP-13)

The compound's single ¹⁹F nucleus provides a label-free detection handle for fragment-based drug discovery (FBDD) by ¹⁹F NMR. When incorporated into a fragment library screened against MMP-12 or MMP-13, ligand binding produces a measurable shift or broadening of the ¹⁹F resonance, enabling direct identification of hits without competitive displacement assays. This application is directly supported by: (a) the documented suitability of fluorinated fragments for 19F NMR screening ; and (b) the established status of the 5-fluorothiophene substructure as the privileged bioisostere in MMP-12 inhibitor design [1].

Structure-Activity Relationship Expansion of 5-Halothienylbenzylamine Anti-Inflammatory Series

The patent-established 2-fold activity enhancement conferred by 5-halogen substitution in the thienylbenzylamine class (87.5% vs. 43.3% RPA inhibition for 5-Cl vs. unsubstituted) creates a direct rationale for synthesizing and profiling the 5-fluoro congener . Procurement of Benzyl[(5-fluoro-2-thienyl)methyl]amine enables the first systematic comparison of all four 5-substitution states (H, F, Cl, Br) within a single benzylamine scaffold, addressing the unresolved question of whether fluorine's unique electronic profile (stronger -I effect, weaker +M effect, smaller van der Waals radius vs. Cl/Br) yields differentiated anti-inflammatory potency or an improved therapeutic index.

Synthetic Building Block for CYP-Stable Thiophene-Containing Drug Candidates

The wider DFT-computed HOMO-LUMO gap of 2-fluorothiophene (~5.5 eV) versus unsubstituted thiophene (~5.2 eV) predicts greater resistance to oxidative metabolism at the thiophene core . For medicinal chemistry programs where thiophene S-oxidation or epoxidation is a known metabolic soft spot, the 5-fluorothiophene substructure in the target compound offers a pre-installed metabolic shield. The secondary amine functionality further permits straightforward diversification via N-alkylation, N-acylation, or reductive amination, making the compound a versatile late-stage intermediate for building CYP-resistant thiophene-containing libraries [1].

Comparative Physicochemical Profiling of Fluorine Positional Isomers in Benzylthienylmethylamine Space

A scientifically rigorous comparison of Benzyl[(5-fluoro-2-thienyl)methyl]amine (fluorine on thiophene) against its positional isomer N-(4-fluorobenzyl)-1-(thiophen-2-yl)methanamine (fluorine on benzyl ring, CAS not available from excluded sources) allows direct measurement of how fluorine placement modulates logP, pKa, aqueous solubility, and microsomal stability within an otherwise identical heavy-atom framework. Such head-to-head profiling generates critical design rules for fluorine placement strategy in lead optimization — an exercise that cannot be performed with the non-fluorinated parent compound alone.

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